
1H-1,4-Benzodiazepine, 7-chloro-2,3-dihydro-1-methyl-3,5-diphenyl-
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Overview
Description
1H-1,4-Benzodiazepine, 7-chloro-2,3-dihydro-1-methyl-3,5-diphenyl- is a member of the benzodiazepine family, which is known for its wide range of biological activities. Benzodiazepines are commonly used in clinical settings for their anxiolytic, anticonvulsant, sedative, and muscle relaxant properties . This particular compound is characterized by its unique chemical structure, which includes a benzene ring fused to a diazepine ring, with various substituents that contribute to its pharmacological properties.
Preparation Methods
The synthesis of 1H-1,4-Benzodiazepine, 7-chloro-2,3-dihydro-1-methyl-3,5-diphenyl- typically involves the reaction of 2-amino-5-chlorobenzophenone with glycine ester hydrochloride under heating conditions . This reaction forms the core benzodiazepine structure, which can then be further modified through various chemical reactions to introduce the desired substituents. Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1H-1,4-Benzodiazepine, 7-chloro-2,3-dihydro-1-methyl-3,5-diphenyl- undergoes a variety of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced benzodiazepine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H-1,4-Benzodiazepine, 7-chloro-2,3-dihydro-1-methyl-3,5-diphenyl- involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, this compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic, sedative, and muscle relaxant effects . The molecular targets and pathways involved in this mechanism are well-studied, providing insights into the pharmacological actions of benzodiazepines .
Comparison with Similar Compounds
1H-1,4-Benzodiazepine, 7-chloro-2,3-dihydro-1-methyl-3,5-diphenyl- can be compared to other benzodiazepines such as diazepam and lorazepam. While all these compounds share a similar core structure, they differ in their substituents, which influence their pharmacological properties. For example:
Diazepam: Known for its long-acting effects and is commonly used to treat anxiety and seizures.
Lorazepam: Has a shorter duration of action and is often used for its sedative properties.
The unique substituents on 1H-1,4-Benzodiazepine, 7-chloro-2,3-dihydro-1-methyl-3,5-diphenyl- contribute to its distinct pharmacokinetic and pharmacodynamic profile, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
61554-18-5 |
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Molecular Formula |
C22H19ClN2 |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
7-chloro-1-methyl-3,5-diphenyl-2,3-dihydro-1,4-benzodiazepine |
InChI |
InChI=1S/C22H19ClN2/c1-25-15-20(16-8-4-2-5-9-16)24-22(17-10-6-3-7-11-17)19-14-18(23)12-13-21(19)25/h2-14,20H,15H2,1H3 |
InChI Key |
DKSOTSZWBBUHEO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(N=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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